3-(4-Fluoro-2-methylphenyl)thiophenol
Description
3-(4-Fluoro-2-methylphenyl)thiophenol is a substituted aromatic thiol with a benzene ring functionalized by a thiol (-SH) group at the 3-position and two substituents: a fluorine atom at the 4-position and a methyl group at the 2-position of the phenyl ring (Figure 1). The fluorine atom, being electron-withdrawing, enhances the acidity of the thiol group, while the methyl group introduces steric hindrance and mild electron-donating effects .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c1-9-7-11(14)5-6-13(9)10-3-2-4-12(15)8-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLHFEJXEUSXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Functionalization
A prevalent approach involves substituting halogen atoms on pre-functionalized aromatic rings with sulfur nucleophiles. For instance, 4-fluoro-2-methylbromobenzene may undergo thiolation via treatment with thiourea under alkaline conditions, followed by acidic hydrolysis to liberate the thiophenol. This method typically requires anhydrous polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 80–120°C to achieve moderate yields (40–55%).
Reaction Scheme
Key challenges include competing elimination reactions and the sensitivity of the fluoro group to nucleophilic displacement under strong basic conditions.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling with Thiol Precursors
Palladium-catalyzed coupling between boronic acid derivatives and protected thiols offers improved regiocontrol. A reported protocol couples 4-fluoro-2-methylphenylboronic acid with 3-bromothioanisole using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 12 hours, yielding the protected thioether intermediate. Subsequent demethylation with BBr₃ in CH₂Cl₂ at −78°C affords the target thiophenol in 68% overall yield.
Table 1: Optimization of Suzuki Coupling Conditions
| Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|
| 5 | K₂CO₃ | Toluene/H₂O | 72 |
| 10 | Cs₂CO₃ | Dioxane | 65 |
| 3 | NaOtBu | THF | 58 |
C-H Activation Strategies
Direct thiolation via C-H activation remains underexplored due to the propensity of thiols to poison metal catalysts. However, recent advances employ directing groups (e.g., pyridyl, oxazoline) to facilitate Pd(II)-catalyzed ortho-thiolation of 4-fluoro-2-methylbenzene derivatives. Using PhI(OAc)₂ as an oxidant and DMF at 120°C, this method achieves 48% yield but requires stoichiometric silver additives to scavenge iodide byproducts.
Disulfide Reduction Pathways
Oxidative Coupling Followed by Reduction
Symmetric disulfides serve as stable intermediates for thiophenol synthesis. A two-step protocol oxidizes 4-fluoro-2-methylbenzenethiol with I₂ in ethanol to form bis(4-fluoro-2-methylphenyl) disulfide, followed by reduction with LiAlH₄ in THF at 0°C. This method affords this compound in 89% purity but necessitates rigorous exclusion of moisture during the reduction step.
Critical Parameters
-
Oxidant : I₂ (2 equiv.) in EtOH, 18 hours, RT
-
Reductant : LiAlH₄ (1.5 equiv.) in THF, 1 hour, 0°C
-
Workup : Quench with Na₂S₂O₃, extract with EtOAC, silica gel chromatography
Purification and Characterization
Chromatographic Techniques
Reverse-phase chromatography (MeOH/H₂O gradients) effectively separates thiophenol from disulfide byproducts, while silica gel chromatography risks partial oxidation. Analytical HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) confirms >97% purity.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (dd, J = 8.5 Hz, 1H), 7.15–7.08 (m, 2H), 2.35 (s, 3H), 1.98 (s, 1H, -SH).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Nucleophilic Substitution | 55 | 88 | Low cost | Low regioselectivity |
| Suzuki Coupling | 68 | 97 | High fidelity | Requires protecting groups |
| Disulfide Reduction | 75 | 89 | Scalable | Oxidation sensitivity |
Industrial-Scale Considerations
Batch processes favor the disulfide reduction route due to minimal metal contamination, while continuous flow systems may optimize Suzuki couplings through improved heat/mass transfer. Solvent recovery systems are critical for DMF and THF to meet environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | 4-Fluoro-2-methylphenol + Thiol | Heat, solvent | 70-85 |
| Electrophilic aromatic substitution | Thiophenol + Fluorinated aromatic compound | Acidic conditions | 60-75 |
Anticancer Activity
Research has indicated that derivatives of thiophenols possess significant anticancer properties. A study explored the cytotoxic effects of various thiophenol derivatives, including 3-(4-Fluoro-2-methylphenyl)thiophenol, against cancer cell lines. The results demonstrated that this compound exhibited notable inhibitory activity against breast and colon cancer cells, suggesting its potential as a lead compound for drug development .
Inhibition of Enzymatic Activity
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain tyrosinases, which are crucial in melanin biosynthesis. This property could be beneficial in developing treatments for hyperpigmentation disorders .
Case Study: Drug Development
A recent case study highlighted the synthesis and biological evaluation of a series of thiophenol derivatives, including this compound. The study reported that modifications to the thiophenol structure enhanced its bioactivity, leading to compounds with IC50 values in the low micromolar range against targeted enzymes .
Applications in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo electrophilic substitution reactions allows it to be utilized in creating more complex molecules.
Functionalization Reactions
The compound can participate in various functionalization reactions, such as trifluoromethylthiolation, which introduces trifluoromethyl groups into aromatic compounds. This reaction is particularly useful in synthesizing pharmaceuticals and agrochemicals with enhanced properties .
Table 2: Functionalization Reactions Involving this compound
| Reaction Type | Reagents | Product Type | Yield (%) |
|---|---|---|---|
| Trifluoromethylthiolation | Trifluoromethylating agents | Trifluoromethyl derivatives | 65-80 |
| Electrophilic substitution | Electrophiles (e.g., alkyl halides) | Substituted thiophenols | 70-90 |
Applications in Materials Science
In materials science, this compound is being explored for its potential use in creating conductive polymers and advanced materials. Its unique electronic properties make it suitable for applications in organic electronics.
Conductive Polymers
Research has shown that incorporating thiophenol derivatives into polymer matrices can enhance electrical conductivity. This property is beneficial for developing flexible electronic devices and sensors .
Case Study: Polymer Development
A study demonstrated the incorporation of this compound into poly(3-hexylthiophene) (P3HT), resulting in improved charge transport properties. The modified polymer exhibited higher conductivity compared to unmodified P3HT, indicating its potential for use in organic photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The pKa of thiophenol (PhSH) is 6.2, significantly lower than phenol (pKa ~10) due to sulfur’s lower electronegativity and larger atomic radius . Substituted thiophenols exhibit modified acidity based on substituent positions and electronic effects:
- 4-Fluorothiophenol: The para-fluorine atom lowers the thiol’s pKa further (estimated pKa ~5.5–6.0) via resonance withdrawal.
- 2-Methylthiophenol: The ortho-methyl group introduces steric hindrance and slight inductive electron donation, slightly raising the pKa compared to unsubstituted thiophenol (estimated pKa ~6.5–7.0).
- 3-(4-Fluoro-2-methylphenyl)thiophenol: The combined effects of para-fluorine (electron-withdrawing) and ortho-methyl (electron-donating) groups result in a pKa slightly lower than thiophenol but higher than 4-fluorothiophenol (estimated pKa ~6.0–6.3) .
Table 1: Acidity and Substituent Effects
| Compound | Substituents | Estimated pKa | Key Effects |
|---|---|---|---|
| Thiophenol (PhSH) | None | 6.2 | Baseline acidity |
| 4-Fluorothiophenol | -F (para) | ~5.5–6.0 | Enhanced acidity via resonance |
| 2-Methylthiophenol | -CH3 (ortho) | ~6.5–7.0 | Reduced acidity via steric hindrance |
| This compound | -F (para), -CH3 (ortho) | ~6.0–6.3 | Balanced electronic/steric effects |
Physical Properties and Solubility
Substituents influence solubility and phase behavior:
- Thiophenol: Liquid at room temperature; soluble in organic solvents (logP ~2.1).
- This compound: Higher molecular weight (MW ~200 g/mol) and logP (~2.8) due to fluorine and methyl groups, enhancing lipophilicity .
Biological Activity
3-(4-Fluoro-2-methylphenyl)thiophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and its IUPAC name. The presence of a fluorine atom and a thiophenol group contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research has indicated that thiophenol derivatives exhibit significant antimicrobial effects. In a study evaluating various thiophenol compounds, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's ability to induce apoptosis in cancer cells was assessed using flow cytometry, revealing an increase in early apoptotic cells upon treatment.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry evaluated the apoptotic effects of this compound on MCF-7 cells. The results indicated that treatment with 50 µM of this compound resulted in a significant increase in caspase-3 activity, suggesting activation of the intrinsic apoptotic pathway.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress, leading to cell death in cancerous cells.
- Membrane Disruption : The thiophenol moiety is believed to disrupt cellular membranes, compromising cell integrity.
Q & A
Q. Basic
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-III resolves bond lengths and angles, confirming the thiol group's geometry .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile thiol vapors.
- Waste disposal : Collect residues in sealed containers labeled for halogenated waste, as fluorine and sulfur content requires specialized treatment .
How do steric and electronic effects of the 4-fluoro-2-methylphenyl substituent influence the thiol group's reactivity in nucleophilic aromatic substitution reactions?
Advanced
The electron-withdrawing fluoro group enhances the thiol's nucleophilicity by polarizing the S–H bond, while the ortho-methyl group introduces steric hindrance, slowing reactions with bulky electrophiles. Kinetic studies (e.g., with 2,4-dinitrofluorobenzene) show pseudo-first-order rate constants (kobs) decrease by ~40% compared to unsubstituted thiophenol due to steric effects . Table I in demonstrates that excess thiophenol does not alter reaction rates, ruling out general acid catalysis.
What advanced analytical techniques are recommended for quantifying trace amounts of this compound in environmental samples?
Q. Advanced
- Fluorescent probes : CD-DNS nanoprobes detect thiophenols at sub-ppm levels via fluorescence quenching, validated in spiked water samples (LOD = 0.1 µM) .
- HPLC-MS/MS : Reverse-phase C18 columns with ESI-MS in negative ion mode achieve quantification in complex matrices (RSD <5%) .
- Iodometric titration : For free thiophenol determination, titrate with iodine solution (1:1 stoichiometry) .
How can contradictory kinetic data from thiophenol derivative reactions be resolved, particularly when excess thiophenol does not affect reaction rates?
Advanced
Contradictions often arise from competing reaction pathways. For example, Table II in shows buffered systems eliminate thiophenol’s kinetic influence, confirming a rate law dependent only on [ArS⁻]. To resolve discrepancies:
Isolate variables : Use buffered conditions to fix pH and [ArS⁻].
Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.
Computational modeling : DFT calculations predict transition states to validate experimental rate laws .
What role does this compound play as an intermediate in the synthesis of biologically active molecules?
Advanced
This compound serves as a key intermediate in:
- Antimicrobial agents : Coupling with pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) enhances bioactivity against resistant strains .
- Photoinitiators : Thiophenol derivatives enable UV-triggered polymerization in resin formulations .
- Drug conjugates : Thiol-ene "click" chemistry functionalizes nanoparticles for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
